N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide
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Overview
Description
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a cyano group, a methyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with appropriate reagents to introduce the oxazole ring and the cyano group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to other functional groups such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group and oxazole ring are key functional groups that contribute to its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide
- N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide
Uniqueness
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide moiety. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-8-3-5-10(6-4-8)12(17)15-13-11(7-14)9(2)16-18-13/h3-6H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPBIMZROWKTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C(=NO2)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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